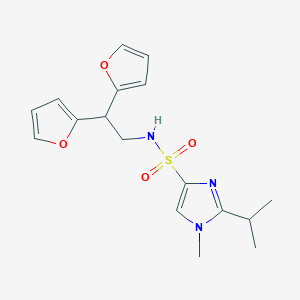
N-(2,2-di(furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of certain molecules. For example, the diamine in one compound was synthesized via the direct condensation of 2-[5-(4-aminophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole with 3,5-dinitrobenzoyl chloride and following reduction in the dinitro compound .Molecular Structure Analysis
The molecular structure of similar compounds can be quite complex . They often contain multiple rings and various functional groups.Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse. They can be part of various synthetic pathways and can undergo a variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely . For example, one compound had inherent viscosities of 0.38 and 0.35 dL g−1 .Scientific Research Applications
Synthetic Applications : Research demonstrates the use of similar sulfonamide compounds in synthesizing heterocyclic compounds. For instance, Rozentsveig et al. (2013) developed a one-pot two-stage method for synthesizing (imidazo[1,2-a]pyridin-3-yl)sulfonamides and (imidazo[2,1-b]thiazol-5-yl)sulfonamides, indicating the versatility of similar sulfonamide structures in chemical synthesis (Rozentsveig et al., 2013).
Electrophysiological Activity : The compound's structural relatives have been explored for their electrophysiological activity. Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides and benzene-sulfonamides and found that they exhibit potency in in vitro Purkinje fiber assays, suggesting potential applications in cardiac electrophysiology (Morgan et al., 1990).
Antibacterial and Antioxidant Activities : Similar compounds have been studied for their antibacterial and antioxidant properties. Sokmen et al. (2014) synthesized 1,2,4-Triazole Schiff Base and Amine Derivatives with furan compounds, which showed effective antiurease and antioxidant activities (Sokmen et al., 2014).
Corrosion Inhibition : Research by Yadav et al. (2015) on similar amino acid compounds as corrosion inhibitors for steel in acidic solutions indicates potential applications in material sciences (Yadav et al., 2015).
Antimicrobial and Antiproliferative Agents : Derivatives of sulfonamide structures have been synthesized and tested for antimicrobial and antiproliferative activities. As exemplified by Abd El-Gilil's (2019) research, these compounds show potential in developing therapeutic agents (Abd El-Gilil, 2019).
Mechanism of Action
The mechanism of action of such compounds is often complex and depends on the specific compound and its use.
Safety and Hazards
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-12(2)17-19-16(11-20(17)3)25(21,22)18-10-13(14-6-4-8-23-14)15-7-5-9-24-15/h4-9,11-13,18H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXLOXYDBJFIRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2359424.png)
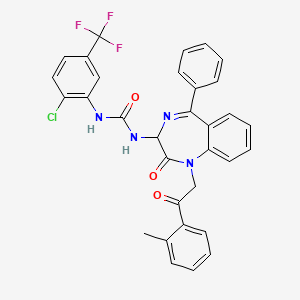
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B2359431.png)
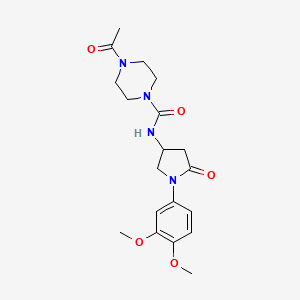
![1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2359433.png)
![methyl 2-[9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2359434.png)
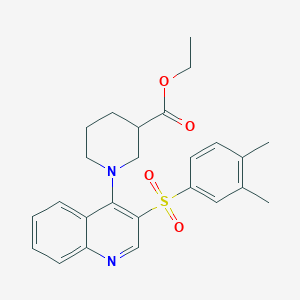
![3-Propan-2-yl-5-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2359436.png)

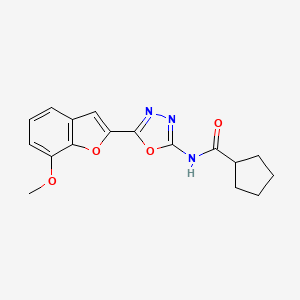
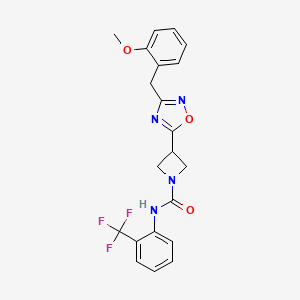
![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2359443.png)
![3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2359445.png)
![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2359446.png)